molecular formula C40H56O4 B13435531 beta-Carotenone CAS No. 20126-74-3

beta-Carotenone

Cat. No.: B13435531
CAS No.: 20126-74-3
M. Wt: 600.9 g/mol
InChI Key: UQKVQNUNGXYNOJ-JLTXGRSLSA-N
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Description

Beta-carotenone (β-apo-13-carotenone) is a metabolite formed via the excentric cleavage of β-carotene, a process mediated by enzymatic activity in intestinal mucosa homogenates . Unlike the central cleavage of β-carotene—which yields retinal (a vitamin A precursor)—excentric cleavage produces shorter-chain apocarotenoids, including β-apo-13-carotenone and β-apo-14′-carotenal . Identification of β-carotenone relies on advanced analytical techniques such as high-performance liquid chromatography (HPLC), ultraviolet/visible (UV/Vis) spectroscopy, and mass spectrometry (MS), confirming its distinct structural and chemical properties . Its enzymatic formation is time- and protein concentration-dependent, underscoring its role in β-carotene metabolism .

Properties

CAS No.

20126-74-3

Molecular Formula

C40H56O4

Molecular Weight

600.9 g/mol

IUPAC Name

(8E,10E,12E,14E,16E,18E,20E,22E,24E)-6,6,10,14,19,23,27,27-octamethyldotriaconta-8,10,12,14,16,18,20,22,24-nonaene-2,7,26,31-tetrone

InChI

InChI=1S/C40H56O4/c1-31(19-13-21-33(3)25-27-37(43)39(7,8)29-15-23-35(5)41)17-11-12-18-32(2)20-14-22-34(4)26-28-38(44)40(9,10)30-16-24-36(6)42/h11-14,17-22,25-28H,15-16,23-24,29-30H2,1-10H3/b12-11+,19-13+,20-14+,27-25+,28-26+,31-17+,32-18+,33-21+,34-22+

InChI Key

UQKVQNUNGXYNOJ-JLTXGRSLSA-N

Isomeric SMILES

CC(=O)CCCC(C(=O)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C(=O)C(CCCC(=O)C)(C)C)\C)\C)/C)/C)(C)C

Canonical SMILES

CC(=O)CCCC(C)(C)C(=O)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)C(C)(C)CCCC(=O)C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Beta-Carotenone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include retinal and retinoic acid, which are biologically active forms of vitamin A .

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Molecular and Functional Properties of this compound and Related Compounds

Compound Molecular Structure Source Provitamin A Activity Antioxidant Capacity Key Biological Roles
This compound C₃₀H₄₀O (keto-apocarotenoid) Enzymatic cleavage of β-carotene No Moderate Signaling molecule, potential antioxidant
β-Carotene C₄₀H₅₆ (symmetrical carotene) Dietary (carrots, sweet potatoes) Yes High Vitamin A precursor, antioxidant
Lycopene C₄₀H₅₆ (acyclic, no β-ionone rings) Dietary (tomatoes, watermelon) No High Reduces oxidative stress, anti-inflammatory
Lutein C₄₀H₅₆O₂ (xanthophyll with hydroxyl groups) Dietary (leafy greens, eggs) No High Protects retinal tissue, filters blue light
Zeaxanthin C₄₀H₅₆O₂ (isomer of lutein) Dietary (corn, saffron) No High Macular pigment, antioxidant

Key Observations:

  • Provitamin A Activity: Only β-carotene and α-carotene exhibit this property due to central cleavage by β-carotene 15,15′-dioxygenase . This compound, lycopene, lutein, and zeaxanthin lack this activity.
  • Antioxidant Mechanisms: this compound’s radical-scavenging capacity is lower than β-carotene, which has a conjugated polyene chain ideal for quenching singlet oxygen . Lycopene and xanthophylls (lutein, zeaxanthin) demonstrate superior antioxidant efficacy in lipid membranes .
  • Metabolic Pathways: this compound arises from excentric cleavage, while β-carotene’s central cleavage is vitamin A-dependent .

Analytical Differentiation

This compound is distinguished from other carotenoids via:

  • Chromatography: Reversed-phase HPLC separates β-carotenone (retention time ~12 min) from β-carotene (~22 min) and lutein (~15 min) .
  • Spectroscopy: UV/Vis spectra of β-carotenone show λmax at 420 nm, contrasting with β-carotene (450 nm) and lycopene (472 nm) .
  • Mass Spectrometry: this compound’s molecular ion (m/z 424.6) differs from β-carotene (m/z 536.9) and lutein (m/z 568.9) .

Health Implications

  • Beta-Carotene: High-dose supplementation correlates with increased lung cancer risk in smokers but supports immune function in non-smokers .
  • Lycopene : Associated with reduced prostate cancer risk and cardiovascular benefits .
  • Lutein/Zeaxanthin : Critical for macular health, reducing age-related macular degeneration (AMD) risk .

Q & A

Q. What are the key methodological considerations for confirming the identity and purity of beta-Carotenone in experimental settings?

To ensure compound integrity, use spectroscopic techniques (e.g., NMR, HPLC) for structural verification and quantify purity via chromatographic methods (e.g., GC-MS). For novel derivatives, provide full spectral data and purity certificates; for known compounds, cross-reference with established literature . Standardize protocols across replicates to minimize batch variability.

Q. How should researchers design reproducible experiments to assess this compound’s stability under varying environmental conditions?

Control variables such as temperature, light exposure, and pH using factorial experimental designs. Include negative controls (e.g., inert solvents) and positive controls (e.g., stabilized antioxidants). Use accelerated stability testing with time-series sampling, and validate results via kinetic modeling .

What are the best practices for formulating research questions on this compound’s biological activity?

Apply the PICO framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. Example: “In vitro (P), does this compound (I) compared to retinol (C) modulate oxidative stress markers (O) over 24-hour exposure (T)?” Ensure alignment with literature gaps and feasibility .

Q. How can researchers optimize extraction protocols for this compound from natural sources?

Use response surface methodology (RSM) to test variables like solvent polarity, extraction time, and temperature. Validate efficiency via spectrophotometric quantification and compare yields against synthetic standards. Report recovery rates and reproducibility metrics .

Advanced Research Questions

Q. How can contradictions in reported antioxidant activity data for this compound be resolved?

Conduct a systematic review following PRISMA guidelines to identify methodological disparities (e.g., assay type, concentration ranges). Replicate conflicting studies under standardized conditions, and perform meta-analysis to quantify heterogeneity sources (e.g., I² statistic) .

Q. What strategies are effective for integrating mixed-methods approaches in this compound research?

Combine quantitative assays (e.g., ROS scavenging kinetics) with qualitative data (e.g., transcriptional profiling via RNA-seq). Triangulate findings using convergence analysis, and address discordance through iterative hypothesis refinement .

Q. How should researchers design interdisciplinary studies to evaluate this compound’s ecological impacts?

Use scoping studies to map interactions between biochemical pathways and environmental factors (e.g., bioavailability in soil systems). Employ ecological modeling to predict bioaccumulation risks, and validate via field sampling paired with lab-based toxicity assays .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values. Use ANOVA with post-hoc tests to compare treatment groups, and report confidence intervals for effect sizes. For high-throughput data, apply false discovery rate (FDR) corrections .

Methodological Frameworks and Tools

Framework/ToolApplication in this compound ResearchKey References
PICO Structuring mechanistic or clinical hypotheses
FINER Evaluating feasibility and novelty of research questions
PRISMA Conducting systematic reviews of conflicting data
RSM Optimizing extraction or synthesis parameters

Data Presentation Guidelines

  • Tables: Include mean ± SD, sample size (n), and statistical significance (e.g., p-values). For spectral data, report λmax and extinction coefficients .
  • Figures: Use scatter plots for dose-response curves and heatmaps for omics data. Ensure axis labels specify units and experimental conditions .

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